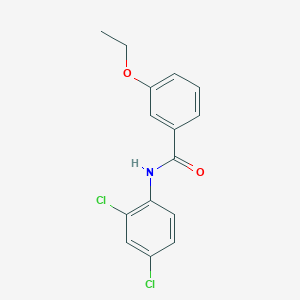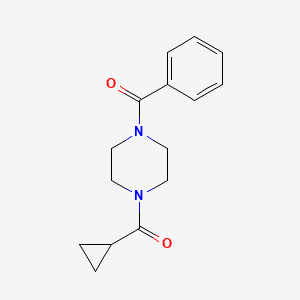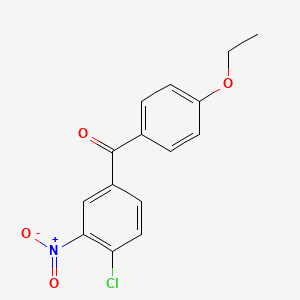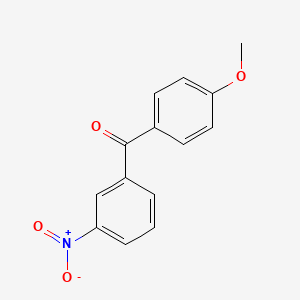![molecular formula C15H20ClN3O B5749628 N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, also known as CHEAP, is a compound that has gained attention in scientific research due to its potential pharmacological properties. CHEAP is a hydrazone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. In vitro studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. In vivo studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the growth of cancer cells and improve the survival of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is its potential as a therapeutic agent for various diseases, including cancer. N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been shown to have anticancer activity in vitro and in vivo, and its mechanism of action involves the inhibition of various signaling pathways. However, one limitation of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is its potential toxicity, which has not been fully evaluated. Further studies are needed to determine the safety and efficacy of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, including the evaluation of its safety and efficacy as a therapeutic agent for various diseases. Further studies are also needed to determine the optimal dosage and administration of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, as well as its potential interactions with other drugs. In addition, the development of novel N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide derivatives with improved pharmacological properties is an area of ongoing research.
Métodos De Síntesis
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can be synthesized through various methods, including the reaction of 4-chloroacetophenone with piperidine followed by treatment with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde with piperidine followed by treatment with hydrazine hydrate and acetic anhydride. These methods have been optimized to yield high purity N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide.
Aplicaciones Científicas De Investigación
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. In vivo studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the growth of cancer cells and improve the survival of animals with cancer.
Propiedades
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-12(13-5-7-14(16)8-6-13)17-18-15(20)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLMZOVOHXYDHP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCCCC1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)

![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)

![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)

![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)

![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)